molecular formula C8H18O B8600964 (S)-3-Methyl-1-heptanol CAS No. 61169-84-4

(S)-3-Methyl-1-heptanol

Cat. No. B8600964
M. Wt: 130.23 g/mol
InChI Key: MUPPEBVXFKNMCI-QMMMGPOBSA-N
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Patent
US05053223

Procedure details

Phosphorus tribromide (10.44 g, 38.5 mmol) is added dropwise to 95% 3-methyl-1-heptanol (7.7 g, 56.3 mmol) at 0° C. and the mixture is stirred for 5 h at 100° C. The mixture is allowed to cool, poured onto ice, and extracted several times with hexane. The extract is washed with sodium carbonate solution, dried over magnesium sulfate, and evaporated down.
Quantity
10.44 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[CH3:5][CH:6]([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:7][CH2:8]O>>[Br:2][CH2:8][CH2:7][CH:6]([CH3:5])[CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
10.44 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
7.7 g
Type
reactant
Smiles
CC(CCO)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 5 h at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted several times with hexane
WASH
Type
WASH
Details
The extract is washed with sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
BrCCC(CCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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